

An In-depth Technical Guide to Neuropeptide Y (29-64) (303052-45-1)

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Compound of Interest

Compound Name: 303052-45-1

Cat. No.: B612592

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Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by the CAS number **303052-45-1**, known as Neuropeptide Y(29-64). While specific details regarding the initial discovery and historical development of this particular peptide fragment are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge within the broader context of Neuropeptide Y (NPY) and its C-terminal fragments. Neuropeptide Y(29-64) is understood to be a C-terminal fragment of the full-length 36-amino acid NPY. Extensive research into NPY has revealed the critical role of its C-terminal region in the interaction with and activation of the Y2 receptor subtype. It is therefore highly probable that Neuropeptide Y(29-64) was synthesized for use in structure-activity relationship (SAR) studies aimed at delineating the minimal structural components necessary for Y2 receptor binding and subsequent biological activity. This guide presents the known physicochemical properties of Neuropeptide Y(29-64), outlines standard experimental protocols for its characterization, and illustrates the pertinent signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of Neuropeptide Y(29-64) are summarized in the table below, based on information from commercial suppliers.

Property	Value
CAS Number	303052-45-1
Common Name	Neuropeptide Y(29-64)
Molecular Formula	C ₁₈₉ H ₂₈₄ N ₅₄ O ₅₈ S
Molecular Weight	4272.7 g/mol
Amino Acid Sequence	Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr
Appearance	White to off-white solid
Solubility	Soluble in water and Dimethyl sulfoxide (DMSO)
Storage Conditions	Recommended storage at -20°C to -80°C

Experimental Protocols

Although detailed experimental procedures specifically utilizing Neuropeptide Y(29-64) are not widely published, the following sections describe generalized and standard protocols for investigating the biological activity of NPY and its fragments. These methodologies are directly applicable to the characterization of Neuropeptide Y(29-64).

Radioligand Binding Assay for Neuropeptide Y Receptors

Objective: To quantify the binding affinity (K_i) of Neuropeptide Y(29-64) for various NPY receptor subtypes (e.g., Y1, Y2, Y4, Y5).

Methodology:

- Cell Culture and Membrane Preparation:
 - Culture cell lines engineered to stably express a single subtype of human NPY receptor (e.g., HEK293-hY1R, CHO-hY2R).

- Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
- Binding Reaction:
 - In a 96-well plate, combine a fixed concentration of a suitable radioligand (e.g., [125 I]-Peptide YY for Y1, Y2, and Y5 receptors; [125 I]-human Pancreatic Polypeptide for the Y4 receptor) with increasing concentrations of unlabeled Neuropeptide Y(29-64).
 - Include control wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of unlabeled full-length NPY).
 - Initiate the binding by adding the cell membrane preparation to each well.
 - Incubate the plate at room temperature for a sufficient duration (e.g., 2 hours) to allow the binding to reach equilibrium.
- Separation and Detection:
 - Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
 - Wash the filters with ice-cold binding buffer to minimize non-specific binding.
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of Neuropeptide Y(29-64).
 - Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value.
 - Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation.

Functional Assay: Measurement of Cyclic AMP Levels

Objective: To assess the functional activity (EC50 or IC50) of Neuropeptide Y(29-64) at Gi-coupled NPY receptors by measuring its effect on intracellular cyclic AMP (cAMP) accumulation.

Methodology:

- **Cell Seeding:**
 - Seed cells expressing the NPY receptor of interest into a 96-well plate and allow them to adhere overnight.
- **Cell Stimulation:**
 - Replace the culture medium with a stimulation buffer.
 - Pre-incubate the cells with a range of concentrations of Neuropeptide Y(29-64).
 - Stimulate the cells with a fixed concentration of forskolin to elevate intracellular cAMP levels.
 - Incubate for a defined period (e.g., 30 minutes) at 37°C.
- **cAMP Measurement:**
 - Lyse the cells to release the intracellular contents.
 - Quantify the cAMP concentration in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).
- **Data Analysis:**
 - Plot the measured cAMP levels against the logarithm of the Neuropeptide Y(29-64) concentration.
 - Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the peptide that inhibits 50% of the forskolin-stimulated cAMP production.

Functional Assay: Intracellular Calcium Mobilization

Objective: To determine if Neuropeptide Y(29-64) can elicit intracellular calcium mobilization, typically mediated by Gq-coupled signaling pathways.

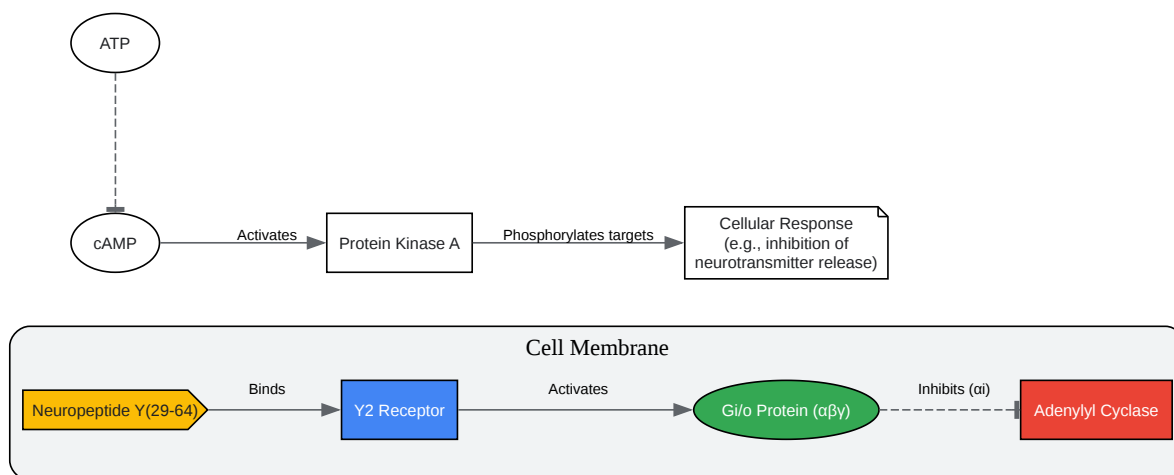
Methodology:

- **Cell Preparation and Dye Loading:**
 - Seed cells expressing the NPY receptor of interest onto appropriate plates (e.g., black-walled, clear-bottom 96-well plates) or glass coverslips.
 - Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) as per the manufacturer's instructions.
 - Wash the cells to remove any extracellular dye.
- **Fluorescence Measurement:**
 - Establish a stable baseline fluorescence reading using a fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.
 - Add varying concentrations of Neuropeptide Y(29-64) to the cells and continuously monitor the fluorescence intensity over time.
- **Data Analysis:**
 - The change in fluorescence intensity is directly proportional to the change in the concentration of intracellular free calcium.
 - Determine the peak fluorescence response for each concentration of the peptide.
 - Plot the peak response against the logarithm of the Neuropeptide Y(29-64) concentration and fit to a dose-response curve to calculate the EC50 value.

Signaling Pathways and Experimental Workflows

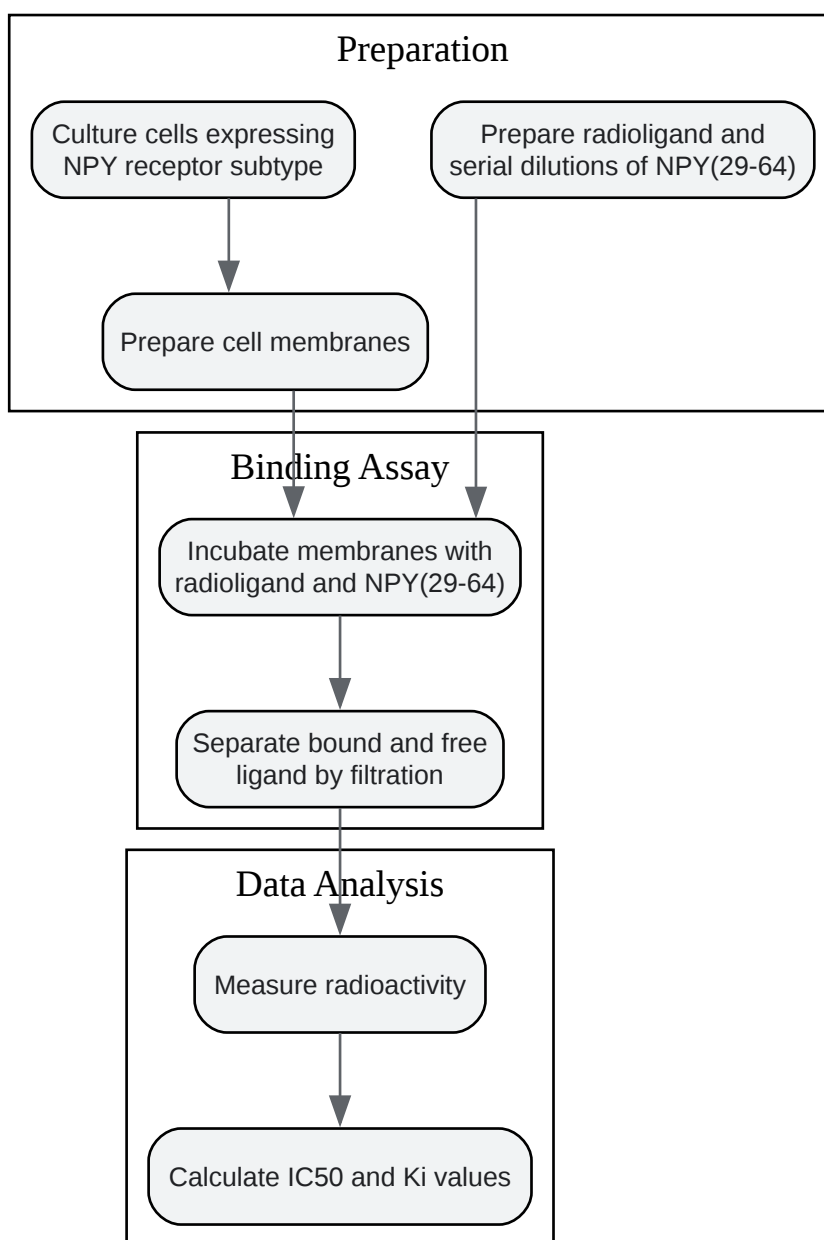
Neuropeptide Y receptors are members of the G-protein coupled receptor (GPCR) superfamily. The Y2 receptor, the putative target for C-terminal NPY fragments, predominantly couples to the Gi/o family of G-proteins. Activation of this pathway by an agonist leads to the inhibition of

adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. The dissociated G-protein $\beta\gamma$ subunits can also modulate the activity of various downstream effector proteins, including ion channels.



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Caption: NPY(29-64) binding to Y2R inhibits cAMP production.



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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Neuropeptide Y(29-64) represents a C-terminal fragment of the endogenous neuropeptide Y. While the specific historical context of its discovery and initial characterization remains elusive in the scientific literature, its existence is logically attributable to SAR studies aimed at

elucidating the pharmacophore of NPY at its cognate receptors, with a particular focus on the Y2 subtype. The experimental protocols and signaling pathway diagrams presented in this guide are based on the well-established knowledge of NPY and provide a robust framework for the comprehensive characterization of Neuropeptide Y(29-64) and other related fragments. Further dedicated research is warranted to fully uncover the specific biological functions and potential therapeutic applications of this particular peptide.

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